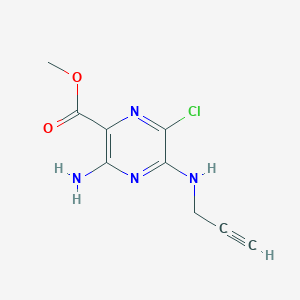![molecular formula C14H9Cl4N3O2 B3041377 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea CAS No. 286430-77-1](/img/structure/B3041377.png)
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
Descripción general
Descripción
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,3-dichlorophenyl)urea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It also goes by the name 2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide .
Molecular Structure Analysis
The molecular weight of this compound is 393.05200 . The exact mass is 390.94500 . The compound has a polar surface area (PSA) of 78.07000 and a logP value of 5.55390 , which are indicators of its solubility and permeability, respectively.Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Supramolecular Assemblies and Metal Coordination
A study by Troff et al. (2012) explored the self-assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, which included methyl-substituted pyridine rings similar to the compound . These ligands were shown to form small metallo-supramolecular macrocycles with urea carbonyl groups providing hydrogen bonding sites converging towards the center of the assemblies (Troff et al., 2012).
Cytokinin Activity
The cytokinin activity of similar N-phenyl-N'-(4-pyridyl)urea derivatives was investigated by Takahashi et al. (1978), indicating significant biological activity in tobacco callus bioassays. Among these, certain compounds showed high cytokinin activity comparable to standard cytokinins (Takahashi et al., 1978).
Anion Binding in Ligand Complexes
Wu et al. (2007) researched the anion coordination chemistry of protonated urea-based ligands, including N-(2,6-dimethylphenyl)-N'-(3-pyridy1)urea. The study revealed that these compounds, upon reaction with various inorganic oxo-acids, formed complexes that exhibited a variety of hydrogen bond motifs involving the urea NH groups (Wu et al., 2007).
Synthesis and Application in Organic Chemistry
The synthesis and application of similar compounds in organic chemistry were highlighted in studies like Mizuno et al. (2009), who reported on the synthesis of unsymmetrical ureas using ambient pressure of carbon monoxide and oxygen (Mizuno et al., 2009).
Propiedades
IUPAC Name |
2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCJNAWIFPXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





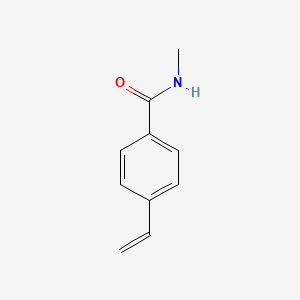
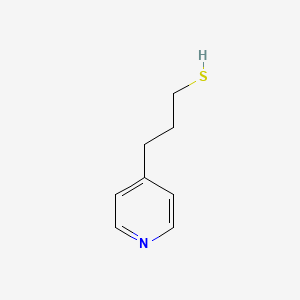
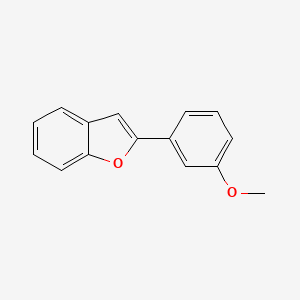
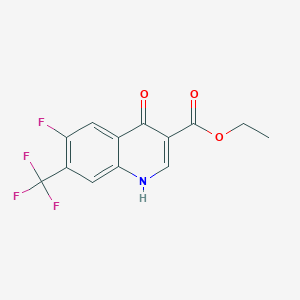

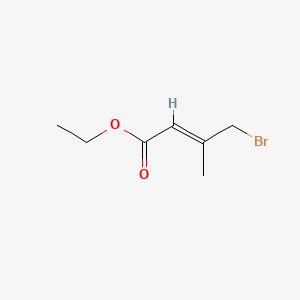

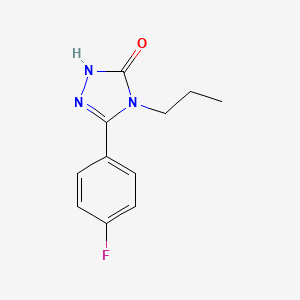
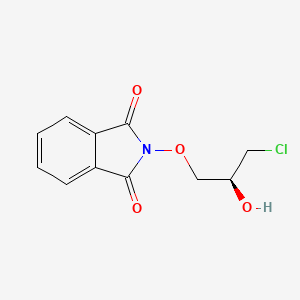
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B3041315.png)

